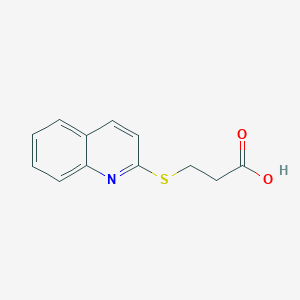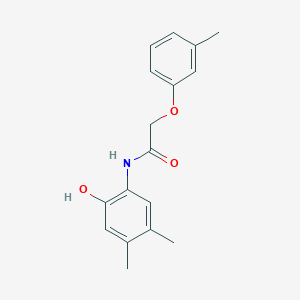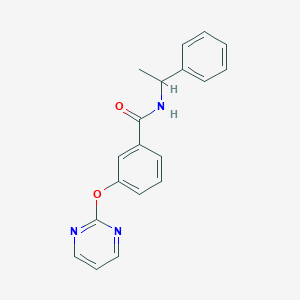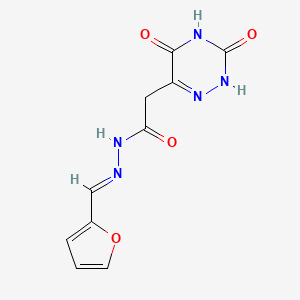
4-(ethylthio)-3-nitro-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and development of nitrogen-containing heterocyclic compounds, such as pyridine derivatives, have been of significant interest due to their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry. These compounds often exhibit unique physical and chemical properties due to the presence of heteroatoms, which influence their reactivity and bonding characteristics.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including condensation, nitration, and cyclization processes. For example, the synthesis of N-fused heterocyclic compounds, including pyridine derivatives, can be achieved via a five-component cascade reaction utilizing various starting materials in environmentally benign solvents (Hosseini & Bayat, 2019).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within a molecule. Structural analyses demonstrate how substituents influence the overall geometry and electronic distribution, affecting the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical behavior of heterocyclic compounds is influenced by their electronic structure and the presence of functional groups. For instance, nitration reactions of pyridine derivatives have been extensively studied, showcasing the directive influence of substituents on the regioselectivity of nitration (Hertog, Kolder, & Combe, 2010).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the practical applications of chemical compounds. These properties are determined by the molecular structure and can be significantly altered by minor modifications to the compound's chemical makeup.
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including reactivity, stability, and electronic characteristics, are pivotal in their application development. Investigations into the optoelectronic properties of copolymers based on pyridine derivatives reveal the potential for applications in electrochromic devices and materials science (Ak et al., 2008).
科学的研究の応用
Efficient Synthesis of Heterocyclic Compounds
A study by Hosseini and Bayat (2019) highlights an efficient synthesis method for N-fused heterocyclic compounds via a five-component cascade reaction. This method involves the use of environmentally benign solvents and tolerates a wide variety of functional groups, offering a clean and straightforward approach to synthesizing complex heterocycles (H. Hosseini & M. Bayat, 2019).
Directive Influence of N-oxide Group in Nitration
Research by Hertog, Kolder, and Combe (2010) on the nitration of pyridine-N-oxide derivatives revealed the nitro-group's introduction into specific positions without being influenced by substituents like bromine atoms or ethoxy-groups. This finding emphasizes the role of the N-oxide group in directing nitration processes (H. J. Hertog, C. R. Kolder, & W. Combe, 2010).
Organic Photovoltaics Improvement
García et al. (2012) reported on the improvement of solar cell performance through the use of NiO(x) contact in small-molecule bulk-heterojunction organic photovoltaics. This modification resulted in increased power conversion efficiency, demonstrating the potential of certain chemical interactions in enhancing solar cell technologies (Andrés J. García et al., 2012).
Spectral and Electrochemical Studies
Li et al. (2013) conducted spectral, electrochemical, and structural studies on a nickel-4-pyridine-1,2-dithiolate system to understand the behavior of metal dithiolene compounds upon protonation and oxidation. Their findings contribute to the comprehension of electronic states and structural characteristics of dithiolene compounds (Xin-Yu Li et al., 2013).
Polymer-supported Systems for Catalytic Reactions
A study by Sivakumar and Phani (2011) introduced a new polymer-supported system for catalytic reactions, highlighting its activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. This approach presents a novel method for immobilizing both the metal particle catalyst and the reagent on a polymer film (C. Sivakumar & K. Phani, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-21-13-6-5-10(8-12(13)17(19)20)14(18)16-11-4-3-7-15-9-11/h3-9H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRENEGHTKHVXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)
![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)

![8-[3-(ethoxymethyl)-4-methoxybenzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518053.png)
![ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)

![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)
![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)